molecular formula C18H17ClN2O2S B2701848 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione CAS No. 865655-80-7

3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B2701848
CAS No.: 865655-80-7
M. Wt: 360.86
InChI Key: LFVUICAKDZWBBC-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a dimethoxyphenyl group attached to an imidazole-thione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chloro-methylphenyl group: This step involves the chlorination of a methylphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using dimethoxybenzene and suitable catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

    Catalysts and solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and sulfones: Formed through oxidation.

    Reduced imidazole derivatives: Formed through reduction.

    Substituted imidazole derivatives: Formed through substitution reactions.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione: Lacks the dimethoxyphenyl group.

    1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazole: Lacks the thione group.

Uniqueness

3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is unique due to the presence of both the chloro-methylphenyl and dimethoxyphenyl groups, as well as the imidazole-thione core

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-11-4-6-13(9-14(11)19)21-10-15(20-18(21)24)12-5-7-16(22-2)17(8-12)23-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVUICAKDZWBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325901
Record name 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865655-80-7
Record name 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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